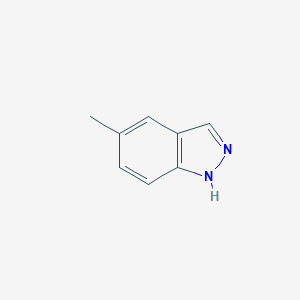

5-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUNRLLJHAWKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505277 | |

| Record name | 5-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-37-0 | |

| Record name | 5-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-methyl-1H-indazole from o-toluidine

An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-indazole from a Substituted Toluidine Precursor

Abstract

This technical guide provides a comprehensive overview of a robust and classical method for the synthesis of this compound, a pivotal heterocyclic scaffold in modern drug discovery. This compound is a key building block in the synthesis of numerous pharmaceuticals, most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3] This document details a synthetic route based on the principles of the Jacobson-Lischke reaction, commencing from the readily available toluidine isomer, 2,4-dimethylaniline. The guide offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices, aimed at researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of this compound

The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][5] this compound (CAS: 1776-37-0), a derivative characterized by a methyl group at the C5 position of the bicyclic aromatic heterocycle, has emerged as an exceptionally valuable intermediate.[6] Its structure provides a stable framework with multiple sites for chemical modification, making it a versatile starting point for constructing complex molecular architectures.

The primary driver for the high demand for this compound is its role as a crucial precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][3][7] The synthesis of this and other complex active pharmaceutical ingredients (APIs) necessitates a reliable, scalable, and well-understood route to this key intermediate.

While numerous methods exist for constructing the indazole core, this guide focuses on a classical approach involving the diazotization and intramolecular cyclization of an N-acylated toluidine derivative.[4][8][9] This method, analogous to the Jacobson-Lischke synthesis of indazole itself, offers a robust and time-tested pathway. For the synthesis of the 5-methyl derivative, the logical and direct starting material is 2,4-dimethylaniline (p-xylidine), an isomer of toluidine.

Core Synthesis Pathway: Mechanism and Rationale

The transformation of 2,4-dimethylaniline into this compound is a multi-step process that hinges on the careful orchestration of reactivity. The overall strategy involves activating the starting material, forming a reactive diazonium intermediate, and inducing an intramolecular cyclization.

The core mechanism can be dissected into three primary stages:

-

N-Acetylation (Protection): The primary amine of 2,4-dimethylaniline is first protected as an acetamide. This step is crucial for directing the subsequent nitrosation reaction. Reacting the unprotected amine directly with nitrous acid would lead to an unstable diazonium salt that could undergo a variety of undesired side reactions. The acetyl group moderates the reactivity and allows for the stable formation of an N-nitroso intermediate.[10]

-

N-Nitrosation: The acetylated precursor, N-acetyl-2,4-dimethylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) under cold conditions. This forms an N-nitroso-N-acetyl derivative. The low temperature (0-5 °C) is critical to prevent the premature decomposition of the nitrous acid and the sensitive nitroso intermediate.[10][11]

-

Intramolecular Cyclization & Rearrangement: The N-nitroso compound, upon treatment with a base or upon heating, undergoes a rearrangement and intramolecular cyclization. Mechanistic studies suggest this proceeds via an initial acyl shift.[10] The reaction culminates in an electrophilic attack of the nitrogen onto the adjacent methyl-activated aromatic ring, followed by elimination of acetic acid and tautomerization to yield the stable aromatic this compound product.[9]

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of unsubstituted indazole and is tailored for the preparation of the 5-methyl derivative.[10]

Materials and Reagents:

-

2,4-Dimethylaniline (p-xylidine)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Nitrite (technical grade)

-

Nitric Acid (d=1.47)

-

Benzene (or an alternative solvent like Toluene)

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ice

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for purification)

Step 1: Acetylation of 2,4-Dimethylaniline

-

In a 1 L three-necked flask, combine glacial acetic acid (100 mL) and acetic anhydride (200 mL).

-

While stirring, slowly add 2,4-dimethylaniline (1.0 mole, approx. 121.2 g) to the mixture. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

After the addition is complete, the solution contains N-acetyl-2,4-dimethylaniline. This solution is used directly in the next step.

Step 2: N-Nitrosation

-

CAUTION: This step generates toxic nitrous gases (N₂O₃). The entire procedure must be performed in a well-ventilated fume hood.

-

Cool the flask containing the N-acetyl-2,4-dimethylaniline solution to between +1°C and +4°C using an ice-salt bath.

-

Prepare a nitrous gas generation apparatus: Place technical grade sodium nitrite (200 g) in a 1 L suction flask fitted with a dropping funnel containing nitric acid (d=1.47, approx. 270 mL). Connect the side arm of the flask via a gas wash bottle (containing glass wool) to the gas inlet tube of the reaction flask.

-

Begin stirring the cooled acetylation mixture vigorously.

-

Slowly add the nitric acid dropwise to the sodium nitrite to generate a steady stream of nitrous gases. Pass these gases directly into the reaction mixture.

-

Monitor the temperature of the reaction mixture closely, ensuring it remains between +1°C and +4°C. Adjust the gas flow rate as needed.

-

Continue the gas addition for approximately 6-7 hours, or until the solution develops a permanent black-green color, indicating an excess of N₂O₃ and the completion of nitrosation.

Step 3: Cyclization and Workup

-

Pour the cold solution of the N-nitroso intermediate onto a mixture of crushed ice (500 g) and ice water (250 mL) in a large beaker. An oily layer of the N-nitroso compound will separate.

-

Transfer the mixture to a large separatory funnel and extract the oil with several portions of benzene or toluene (total volume ~600 mL).

-

Combine the organic extracts and wash them sequentially with three 150 mL portions of ice water.

-

Prepare a 30% aqueous sodium hydroxide solution. In a flask equipped with a reflux condenser and stirrer, place the benzene/toluene extract.

-

Slowly add the 30% NaOH solution (approx. 250 mL) to the extract. Stir the two-phase system vigorously and heat it in a water bath maintained at 60-65°C.

-

The cyclization reaction is exothermic. The internal temperature may rise 5-10°C above the bath temperature. Continue heating and stirring for about 1 hour after the exothermic reaction subsides.

-

After cooling, transfer the mixture to a separatory funnel. Separate the dark-colored aqueous layer.

-

Extract the aqueous layer with a fresh portion of benzene/toluene (100 mL). Discard the aqueous layer.

-

Combine all organic layers and extract the product with 2N hydrochloric acid (1 x 250 mL) and then with 5N hydrochloric acid (3 x 75 mL).

-

Combine the acidic aqueous extracts and treat them with excess concentrated ammonia or 40% NaOH solution until strongly basic, at which point the crude this compound will precipitate.

Step 4: Purification

-

Collect the precipitated solid by vacuum filtration on a Büchner funnel and wash it with cold water.

-

Dry the crude product overnight at 100°C.

-

For higher purity, the crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Caption: A streamlined workflow for the synthesis of this compound.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are based on analogous transformations reported in the literature.

| Parameter | Value / Condition | Rationale / Notes |

| Starting Material | 2,4-Dimethylaniline | Provides the correct substitution for the final product. |

| Acetylation Temp. | < 100°C (exothermic) | A controlled exothermic reaction ensures complete acetylation. |

| Nitrosation Temp. | +1 to +4 °C | Critical for the stability of nitrous acid and the N-nitroso intermediate.[10] |

| Cyclization Temp. | 60 - 65 °C (bath) | Provides sufficient energy for the rearrangement and cyclization while minimizing side reactions.[10] |

| Reaction Time | ~10-12 hours | The nitrosation step is the longest, requiring several hours for complete conversion.[10] |

| Typical Yield | 40 - 55% (crude) | Yields are comparable to the synthesis of unsubstituted indazole.[10] |

| Purity | >97% after purification | Achievable via recrystallization or vacuum distillation. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic aromatic protons and carbons of the indazole ring, as well as the methyl group singlet.[12][13]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₈H₈N₂ = 132.16 g/mol ), confirming the correct mass-to-charge ratio.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching in the indazole ring and C-H and C=C stretching from the aromatic system.

-

Melting Point: The purified compound should exhibit a sharp melting point consistent with literature values.

Conclusion

The synthesis of this compound from a toluidine precursor via an N-acetylation, nitrosation, and cyclization sequence represents a classical, albeit demanding, synthetic route. This method, rooted in the foundational principles of organic chemistry, provides a reliable pathway to a high-value intermediate crucial for the pharmaceutical industry. By understanding the underlying mechanism and the rationale for each experimental step, researchers can effectively troubleshoot and optimize the process, ensuring a consistent and high-quality supply of this essential building block for the development of life-saving therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. rroij.com [rroij.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound DiscoveryCPR 1776-37-0 [sigmaaldrich.com]

- 7. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of 5-Methyl-1H-Indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Well-Characterized Scaffold

In the landscape of medicinal chemistry and drug discovery, the indazole motif stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. Its unique bicyclic aromatic structure offers a rigid framework amenable to diverse functionalization, enabling the fine-tuning of interactions with biological targets. Among its derivatives, 5-methyl-1H-indazole (CAS 1776-37-0) has emerged as a particularly valuable building block. Its strategic placement of a methyl group influences electronic properties and provides a vector for metabolic stability, making it a cornerstone in the synthesis of novel therapeutics, particularly in oncology and neurology.[1]

This guide moves beyond a simple datasheet, offering an in-depth analysis of the core physicochemical properties of this compound. For the drug development professional, a profound understanding of these characteristics is not merely academic; it is the foundation upon which rational drug design, formulation development, and successful clinical translation are built. We will explore the causality behind these properties, provide actionable experimental protocols for their validation, and present the data in a clear, accessible format.

Molecular and Structural Properties

At its core, the behavior of this compound is dictated by its structure. A comprehensive understanding of its molecular formula, weight, and, most critically, its tautomeric nature is the logical starting point for any investigation.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 1776-37-0

-

Molecular Formula: C₈H₈N₂

-

Molecular Weight: 132.16 g/mol

Tautomerism: The 1H vs. 2H Equilibrium

A defining feature of the indazole ring system is annular prototropic tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between the 1H- and 2H-tautomers. For the parent indazole, theoretical calculations and experimental data confirm that the 1H-tautomer is thermodynamically more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹).[2] This preference is attributed to the benzenoid character of the fused ring in the 1H form, which is energetically favored over the quinonoid structure of the 2H form. The addition of the 5-methyl group, a weak electron-donating substituent, does not alter this fundamental preference. Therefore, for all practical purposes in solution and the solid state, the molecule exists predominantly as this compound.

Caption: Annular tautomerism of 5-methyl-indazole.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These values are fundamental for designing synthetic routes, purification strategies, and initial formulation studies.

| Property | Value | Source(s) |

| Appearance | Light pink to brown solid | [1] |

| Melting Point | 111-117 °C | [1][3][4] |

| Boiling Point | 285.1 °C (at 760 mmHg) | [1][5][6] |

| Density (calculated) | ~1.186 g/cm³ | [5][6] |

| logP (calculated) | 1.8 - 1.87 | [5][7] |

| Water Solubility | Predicted to be low | [7] |

Solubility and Lipophilicity: The Keys to Bioavailability

Solubility and lipophilicity are arguably the most critical physicochemical parameters in drug discovery, directly influencing absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logP/logD)

Lipophilicity is measured by the partition coefficient (P), typically between n-octanol and water. For neutral compounds, this is expressed as logP. The calculated logP for this compound is approximately 1.87 .[5] This moderate value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable starting point for many drug candidates.

Expert Insight: It is crucial to distinguish between logP (for the neutral molecule) and logD (the distribution coefficient at a specific pH). Since indazole is ionizable, its distribution will be pH-dependent. At physiological pH (e.g., 7.4), the compound will be overwhelmingly neutral, and thus logD₇.₄ will be very close to its logP value. However, in the low pH of the stomach, the molecule could become protonated, increasing its aqueous solubility and altering its absorption profile.

Aqueous and Organic Solubility

While vendor data indicates the methyl group enhances solubility compared to the parent indazole, precise quantitative data is not widely published, highlighting a common data gap for research chemicals.[1] Empirically, it is expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Protocol 3.1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, a critical first step in drug development.

Causality: This method is chosen for its speed and relevance to early discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock, remains soluble in an aqueous buffer. This mimics the conditions a compound might experience upon injection or rapid dissolution and is a strong indicator of potential bioavailability issues.

Caption: Experimental workflow for kinetic solubility determination.

Methodology:

-

Stock Solution Preparation: Accurately weigh ~2 mg of this compound and dissolve in 100% DMSO to create a 10 mM stock solution.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Precipitation: Using a liquid handler, rapidly add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of turbidity measurements.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is the highest concentration at which the turbidity reading is indistinguishable from the baseline (buffer/DMSO only).

Acidity and Basicity (pKa)

The pKa values of a compound are critical as they dictate its ionization state across the physiological pH range, which in turn governs solubility, permeability, and target binding. The indazole nucleus is amphoteric.

-

Acidic pKa: The N1-H proton can be deprotonated. For the parent 1H-indazole, this pKa is ~13.86. The electron-donating 5-methyl group is expected to slightly increase electron density in the ring, making this proton marginally less acidic.

-

Basic pKa: The pyridinic N2 nitrogen can be protonated. For 1H-indazole, this pKa is ~1.04. The 5-methyl group should slightly increase the basicity of this nitrogen, raising the pKa slightly.

For drug development, the basic pKa is more relevant, as it determines the degree of protonation in the acidic environment of the stomach.

Protocol 4.1: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination. It provides a direct, thermodynamically accurate measurement of the equilibrium constant by monitoring pH changes upon the addition of a titrant. This self-validating system relies on calibrated pH electrodes and precise volumetric additions, ensuring high trustworthiness.

-

System Setup: Calibrate a pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water or dioxane/water) to ensure solubility throughout the titration. The ionic strength should be kept constant with a background electrolyte like 0.15 M KCl.

-

Titration (Basic pKa): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of acid.

-

Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized, carbonate-free solution of potassium hydroxide (e.g., 0.1 M KOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, use specialized software to calculate the pKa from the derivative of the titration curve (dpH/dV), where the peak corresponds to the equivalence point.

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. In a solvent like DMSO-d₆, a broad singlet for the exchangeable N1-H proton would be visible at high chemical shift (>10 ppm). The aromatic region will show signals corresponding to H3, H4, H6, and H7, with coupling patterns dictated by their positions. The C5-methyl group will appear as a sharp singlet around 2.4-2.5 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon will be upfield (~21 ppm), while the seven aromatic carbons will appear in the typical downfield region for heteroaromatic systems (110-140 ppm).

-

Mass Spectrometry (MS): In ESI+ mode, the molecule will show a prominent protonated molecular ion [M+H]⁺ at m/z 133.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching bands for the aromatic and methyl groups just above 3000 cm⁻¹, and characteristic aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Solid-State Properties and Stability

Crystallinity and Polymorphism

Vendor information describes this compound as a solid, implying a crystalline state under standard conditions. A critical consideration in drug development is polymorphism , the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and melting points, creating significant challenges for manufacturing and bioavailability.

While polymorphism has been documented for other indazole derivatives, a comprehensive search of the current scientific literature and crystallographic databases reveals no published reports of distinct polymorphic forms or a single-crystal X-ray structure for this compound . This represents a knowledge gap. For any development program, it is imperative to conduct a polymorph screen to identify and characterize all accessible solid forms.

Protocol 6.1: Polymorph Screening by Crystallization and PXRD

Causality: This protocol is designed to induce the formation of different crystalline forms by varying kinetic and thermodynamic parameters (solvent, temperature, evaporation rate). Powder X-ray Diffraction (PXRD) is the definitive technique for identifying and distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern based on its crystal lattice.

Caption: Workflow for a basic polymorph screening experiment.

Methodology:

-

Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water).

-

Crystallization Experiments:

-

Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50 °C) and cool them slowly to a lower temperature (e.g., 4 °C).

-

Anti-Solvent Addition: Prepare a concentrated solution in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., heptane or water) until precipitation occurs.

-

-

Sample Analysis: Isolate the resulting solids by filtration and dry under vacuum. Analyze each sample by PXRD.

-

Pattern Comparison: Overlay the diffraction patterns from all experiments. Unique patterns indicate the discovery of new polymorphic forms. Each unique form should be further characterized by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Stability and Storage

This compound is a stable solid under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, in a dry environment at either refrigerated (0-8 °C) or room temperature.[1][4] As a combustible solid, it should be stored away from strong oxidizing agents.

Conclusion

This compound presents a physicochemical profile that underscores its utility as a versatile scaffold in drug discovery. Its moderate lipophilicity, combined with the structural features of the indazole ring, provides a solid foundation for developing molecules with drug-like properties. However, this guide also highlights critical knowledge gaps, namely the lack of published experimental data on solubility, pKa, and solid-state polymorphism. For any research team advancing a this compound-containing candidate, the protocols outlined herein provide a validated roadmap for generating this essential data, thereby mitigating downstream risks in formulation and manufacturing. A thorough, in-house characterization is not just recommended; it is a prerequisite for success.

References

- 1. do.labnovo.com [do.labnovo.com]

- 2. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1776-37-0 this compound AKSci W3875 [aksci.com]

- 4. This compound CAS#: 1776-37-0 [m.chemicalbook.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. molbase.com [molbase.com]

- 7. CAS:1776-37-0, this compound-毕得医药 [bidepharm.com]

The Expanding Therapeutic Landscape of 5-Methyl-1H-Indazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of numerous clinically approved drugs. Among its various substituted forms, 5-methyl-1H-indazole derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of this chemical class, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols, this document aims to serve as a valuable resource to accelerate the discovery and development of novel therapeutics based on the this compound core.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, consisting of a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets. This versatility has led to the successful development of several blockbuster drugs, including the kinase inhibitors axitinib and pazopanib, used in cancer therapy. The introduction of a methyl group at the 5-position of the indazole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their potency and selectivity. This guide will specifically focus on the biological activities attributed to this substitution, providing a detailed analysis of the current state of research and future directions.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer through diverse mechanisms of action.

Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

2.1.1. VEGFR-2 Inhibition and Anti-Angiogenesis: Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that tumors require for growth and metastasis. The addition of a methyl group at the 5-position of the indazole ring has been shown to be a favorable substitution for enhancing VEGFR-2 inhibitory activity in certain scaffolds.

2.1.2. Glycogen Synthase Kinase-3 (GSK-3) Inhibition: The GSK-3 enzyme is implicated in various cellular processes, including proliferation and survival, and its inhibition is a promising strategy in cancer therapy. Certain this compound-3-carboxamide derivatives have shown potent inhibitory activity against GSK-3. Structure-activity relationship (SAR) studies have revealed that the presence of the 5-methyl group can be more beneficial for activity than other substituents like methoxy groups in specific chemical series.

2.1.3. Other Kinase Targets: The versatility of the this compound scaffold allows for its adaptation to target a range of other kinases involved in cancer progression, including Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of the assay plate.

-

Add the kinase, substrate, and assay buffer to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Induction of Apoptosis

Beyond kinase inhibition, certain this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One such derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines. Mechanistic studies revealed that this compound promotes apoptosis by:

-

Upregulating pro-apoptotic proteins: Increased levels of cleaved caspase-3 and Bax were observed.

-

Downregulating anti-apoptotic proteins: A decrease in Bcl-2 levels was noted.

-

Disrupting mitochondrial membrane potential: This is a key event in the intrinsic apoptotic pathway.

-

Increasing reactive oxygen species (ROS): Elevated ROS levels can induce cellular damage and trigger apoptosis.

This multi-faceted pro-apoptotic activity makes these compounds promising candidates for further development.

Diagram: Apoptosis Induction Pathway by a this compound Derivative

5-methyl-1H-indazole molecular structure and tautomerism

An In-Depth Technical Guide to the Molecular Structure and Tautomerism of 5-Methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in numerous biologically active compounds.[1][2] A comprehensive understanding of its molecular architecture, particularly the nuances of its annular tautomerism, is fundamental to its rational application in drug design and the development of novel synthetic methodologies. This guide provides an in-depth exploration of the structural and tautomeric properties of this compound, synthesizing theoretical principles with practical, field-proven analytical techniques. We will dissect the energetic factors governing tautomeric preference and detail the spectroscopic and computational workflows required for its unambiguous characterization, offering a robust framework for researchers in the field.

The Indazole Core: A Structural Overview

The indazole ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[3][4] This fusion imparts a unique combination of stability and reactivity that is highly valued in synthetic chemistry. This compound, with the molecular formula C₈H₈N₂ and a molecular weight of 132.165 g/mol , is a key derivative within this class.[1][5]

The core indazole unit is fundamentally planar, a characteristic confirmed by numerous crystallographic studies on related derivatives.[6] The methyl group at the C5 position of the benzene ring introduces specific electronic and steric influences. Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic system. Sterically, its presence can influence intermolecular interactions, such as π–π stacking in the solid state, and guide the regioselectivity of further chemical modifications.[1]

| Parameter | Description | Significance |

| Molecular Formula | C₈H₈N₂ | Defines the elemental composition. |

| Molecular Weight | 132.165 g/mol | Essential for stoichiometric calculations in synthesis.[5] |

| Core Structure | Fused Benzene & Pyrazole | Aromatic, planar system conferring thermodynamic stability.[3][6] |

| C5-Substituent | Methyl (-CH₃) Group | Influences electronic properties and steric hindrance.[1] |

Annular Tautomerism: The Dynamic Nature of the Indazole Nucleus

A defining characteristic of N-unsubstituted indazoles is annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[7] This results in an equilibrium between two primary forms: 1H-indazole and 2H-indazole . A third, non-aromatic and much rarer tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium.[3][4]

The Energetic Landscape: 1H vs. 2H Tautomers

The equilibrium between the 1H and 2H forms is dictated by their relative thermodynamic stabilities. For the parent indazole and its simple derivatives, the 1H-tautomer is overwhelmingly the more stable form .[2][3] This preference is rooted in fundamental principles of aromaticity:

-

1H-Indazole : Possesses a benzenoid structure, which maintains the aromatic sextet of the fused benzene ring, conferring significant aromatic stabilization energy.

-

2H-Indazole : Exhibits an ortho-quinoid structure, which disrupts the benzene ring's aromaticity, resulting in a higher energy, less stable molecule.[8]

Quantum chemical calculations have quantified this energy difference, with the 1H-tautomer being more stable by approximately 2.3 to 3.6 kcal/mol.[3] This energy gap ensures that the 1H-tautomer is the predominant species under most conditions. The presence of a C5-methyl group does not alter this fundamental energetic preference.[9]

Caption: Tautomeric equilibrium between the stable 1H and less stable 2H forms.

Elucidating the Dominant Tautomer: A Multi-Faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful solution-state technique for studying tautomerism.[10] The distinct electronic environments of the 1H and 2H isomers give rise to significant differences in their ¹H and ¹³C chemical shifts.[9]

Key Spectroscopic Markers:

-

¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. It is typically found at a different resonance in the 1H vs. 2H isomer.[8]

-

¹³C NMR: The carbon chemical shifts, particularly for C3, C7a, and C3a, are sensitive to the tautomeric form.

-

¹⁵N NMR: While less common, ¹⁵N NMR provides an unambiguous distinction, as the nitrogen shielding differs greatly between the benzenoid (1H) and quinonoid (2H) systems.[9]

| Nucleus | 1H-Indazole Isomer (Typical) | 2H-Indazole Isomer (Typical) | Rationale for Difference |

| ¹H (C3-H) | ~8.1 ppm | Differs significantly | Change in electronic environment and proximity to NH proton.[8] |

| ¹³C (C3) | ~135 ppm | Downfield shifted | C3 is more shielded in the 1H tautomer. |

| ¹³C (C7a) | ~140 ppm | Upfield shifted | Change from benzenoid to quinoid character alters electron density. |

| ¹⁵N | Distinct shifts for N1 and N2 | Distinct shifts for N1 and N2 | Large difference in nitrogen shielding between the two forms.[9] |

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11]

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Integrate the ¹H spectrum to confirm proton counts.

-

Assign the resonances using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

-

Compare the observed chemical shifts, particularly for the C3-H proton and the C3, C7a, and C3a carbons, to literature values for known 1H- and 2H-indazole systems.

-

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state. It allows for the precise determination of atomic positions, thereby identifying which nitrogen atom bears the proton.

Causality in Experimental Design: The goal of this experiment is to obtain a high-resolution molecular structure that directly visualizes the bonding arrangement. The resulting electron density map will unequivocally locate the N-H proton, leaving no ambiguity about the tautomeric form present in the crystal lattice. For N-unsubstituted indazoles, crystallographic data consistently confirms the preference for the 1H-tautomer in the solid state.[8]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry

In silico methods are invaluable for predicting and rationalizing experimental findings. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, can accurately predict the ground-state energies of the different tautomers.[7][12]

Self-Validating System: The synergy between computational and experimental data provides a self-validating system. Theoretical calculations predict the 1H tautomer to be more stable.[13] This prediction is then experimentally verified by NMR and X-ray crystallography. A strong correlation between the calculated energy differences and the observed tautomeric populations validates both the theoretical model and the experimental interpretation.

-

Structure Generation: Build the 3D structures of both 1H-5-methyl-indazole and 2H-5-methyl-indazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each molecule.[7]

-

Energy Calculation: Calculate the single-point electronic energy for each optimized structure. Include zero-point vibrational energy (ZPVE) corrections for higher accuracy.

-

Analysis: Compare the final energies. The tautomer with the lower energy is predicted to be the more stable and therefore the dominant species. The energy difference (ΔE) can be used to estimate the equilibrium constant (K_eq).

Synthesis and Implications for Reactivity

The predominance of the 1H-tautomer has direct consequences for the synthesis and reactivity of this compound. While numerous synthetic routes exist, a common and efficient method involves the cyclization of arylhydrazones.[14]

This protocol is adapted from modern methods for preparing substituted 1H-indazoles.[14]

-

Hydrazone Formation: React 2-fluoro-5-methylacetophenone with an appropriate arylhydrazine in an acidic medium to form the corresponding arylhydrazone.

-

Cyclization: Dissolve the purified arylhydrazone in a polar aprotic solvent like DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to deprotonate the hydrazone nitrogen.

-

Heating: Heat the reaction mixture. The deprotonated nitrogen will act as an intramolecular nucleophile, displacing the ortho-fluorine via a nucleophilic aromatic substitution (SNAr) mechanism to form the indazole ring.

-

Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts and the solvent. Purify the crude product by column chromatography on silica gel to yield pure this compound.

The tautomeric equilibrium directly impacts subsequent reactions. For instance, N-alkylation can proceed at either N1 or N2. While the 1H-tautomer is the major species, the 2H-tautomer is also present, and the reaction conditions (base, solvent, electrophile) can influence the regioselectivity, often leading to a mixture of N1 and N2 alkylated products.[15]

Conclusion

This compound is a molecule of significant interest whose utility is underpinned by its specific molecular structure and dynamic tautomeric nature. Through a coordinated application of NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, it is definitively established that it exists predominantly as the thermodynamically favored 1H-tautomer . This benzenoid form is energetically more stable than its ortho-quinoid 2H counterpart. A thorough grasp of this fundamental principle is not merely a matter of structural chemistry; it is a prerequisite for the rational design of new pharmaceuticals and the strategic planning of synthetic routes that leverage the rich chemistry of the indazole scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

discovery and history of methyl-indazole compounds

An In-Depth Technical Guide to the Discovery and History of Methyl-Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic introduction of methyl groups onto this framework has been a pivotal development, profoundly influencing the physicochemical properties, metabolic stability, and biological activity of these compounds. This guide provides a comprehensive exploration of the journey of methyl-indazole compounds, from their foundational discovery in the 19th century to their current status as key components in modern pharmaceuticals. We will examine the evolution of synthetic methodologies, delve into the mechanistic rationale behind their design as therapeutic agents, and provide detailed protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chemistry and legacy of this vital molecular class.

The Indazole Nucleus: A Foundation of Chemical Versatility

The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring.[3] This arrangement creates a stable 10 π-electron aromatic system.[1] A key feature of the indazole scaffold is its annular tautomerism, existing predominantly in the 1H- and 2H-forms. The 1H-indazole is the thermodynamically more stable and thus more common tautomer.[4][5]

The significance of the indazole core in drug design is multifaceted:

-

Bioisosterism: The indazole ring is a well-established bioisostere for other aromatic systems, most notably indole and purine.[1] Crucially, it also serves as an effective bioisosteric replacement for phenol. This strategy is employed to circumvent the rapid metabolic glucuronidation that phenolic compounds often undergo, thereby improving pharmacokinetic profiles while retaining biological activity.[6][7]

-

Structural Rigidity and Vectorial Display: The fused ring system provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets like enzyme active sites and receptors.

-

Hydrogen Bonding Capability: The pyrrolic-type NH of the 1H-indazole and the pyridinic nitrogen at the 2-position can act as both hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition.[5]

The introduction of a methyl group—a seemingly simple modification—imparts significant changes. It can increase lipophilicity, enhance metabolic stability by blocking sites of oxidation, and introduce steric effects that can fine-tune binding selectivity and potency.[8]

Genesis: The Dawn of Indazole Synthesis

The history of indazole chemistry begins with the pioneering work of Nobel laureate Emil Fischer in the 1880s.[5][9] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride.[5] This discovery laid the groundwork for subsequent synthetic explorations.

Early classical methods expanded the synthetic toolkit. One such foundational route is the Jacobson synthesis, which involves the diazotization of o-toluidine followed by an intramolecular cyclization that engages the ortho-methyl group.[10]

Caption: Foundational synthesis of the indazole core by Emil Fischer.

The Ascendance of Methyl-Indazoles in Modern Medicine

The true potential of the indazole scaffold was realized in the 20th century as medicinal chemists began to incorporate it into drug candidates. Methylated indazoles, in particular, have given rise to several blockbuster drugs.

| Drug Name | Key Methyl-Indazole Moiety | Therapeutic Indication | Mechanism of Action |

| Granisetron | 1-Methyl-1H-indazole | Chemotherapy-induced nausea and vomiting | Selective 5-HT3 receptor antagonist[1] |

| Benzydamine | 1-Benzyl-3-methyl-1H-indazole derivative | Pain and inflammation (NSAID) | Prostaglandin synthesis inhibition[1][11] |

| Axitinib | N-methylcarboxamide on indazole core | Renal cell carcinoma | Multi-targeted tyrosine kinase inhibitor (VEGFR)[1][3] |

| Pazopanib | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | Renal cell carcinoma, soft tissue sarcoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR)[1][2] |

The development of Granisetron is a landmark in the history of methyl-indazoles. Its design leverages the 1-methyl-1H-indazole core as a rigid scaffold to correctly position the side chain required for potent and selective antagonism of the 5-HT3 receptor, providing critical relief for cancer patients undergoing chemotherapy.[1][12]

Core Methodologies: The Synthesis of Methyl-Indazole Compounds

The synthesis of specifically substituted methyl-indazoles requires precise and often multi-step procedures. Below are detailed protocols for the preparation of key methyl-indazole building blocks.

Experimental Protocol 1: Synthesis of 3-Methyl-1H-indazole

This procedure is a robust and widely used method starting from the commercially available 2-aminoacetophenone. The core transformation involves a diazotization followed by a reductive cyclization.

Causality: The reaction begins with the conversion of the primary aromatic amine of 2-aminoacetophenone into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is not isolated. Stannous chloride (SnCl₂) is then introduced as a mild reducing agent, which facilitates the cyclization onto the acetyl group to form the stable indazole ring.[13][14]

Caption: Workflow for the synthesis of 3-Methyl-1H-indazole.

Step-by-Step Methodology:

-

Preparation: To a suitable reaction vessel, add 2-aminoacetophenone (1.0 eq). Cool the vessel in an ice bath to 0-10 °C.

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 7.4 mL per gram of starting material). Maintain the temperature below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C. Stir for 1 hour post-addition.[14]

-

Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-10 °C. Slowly add the diazonium salt solution from step 3 to the SnCl₂ solution.

-

Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.

-

Workup: Pour the reaction mixture into ice water. Adjust the pH to ~8 using a suitable base (e.g., concentrated NaOH or NH₄OH solution), which will cause the product to precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole.[13][14]

Experimental Protocol 2: Regioselective N¹-Methylation of Indazole-3-carboxylic Acid

The synthesis of 1-methyl-1H-indazole-3-carboxylic acid, a key intermediate for Granisetron, highlights the challenge of regioselectivity in N-alkylation of indazoles.[12] Alkylation can occur at either the N1 or N2 position. The choice of base and solvent system is critical to direct the reaction towards the desired, thermodynamically favored N1 isomer.

Causality: Strong bases like sodium methoxide or alkaline earth metal oxides deprotonate the indazole, forming an ambident anion.[15][16] While N2 is often the site of kinetic attack, the N1-alkylated product is typically the more thermodynamically stable isomer. Using conditions that allow for equilibrium, such as elevated temperatures, favors the desired N1 product. Dimethyl sulfate is a common and efficient methylating agent for this transformation.

Caption: Regioselectivity in the N-methylation of the indazole core.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar solvent such as methanol or DMF.[16]

-

Deprotonation: Add a suitable base, such as sodium methoxide (1.1 eq) or calcium oxide (CaO), and stir the mixture.[15][16]

-

Methylation: Slowly add the methylating agent, such as dimethyl sulfate (1.1 eq), to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Workup: Cool the reaction to room temperature and carefully quench by adding water. Acidify the aqueous solution with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to afford 1-methyl-1H-indazole-3-carboxylic acid.[17]

Mechanism & Structure-Activity Relationship (SAR): The Impact of the Methyl Group

The precise placement of a methyl group can dramatically alter biological activity. This is elegantly demonstrated in the development of kinase inhibitors and other targeted therapies.

Bioisosteric Replacement of Phenol

A critical insight in modern drug design is the use of the indazole ring as a metabolically robust substitute for a phenol group. Phenols are often targets for phase II metabolism via glucuronidation, leading to rapid clearance and poor bioavailability.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. innospk.com [innospk.com]

- 13. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 14. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 15. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 16. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-1H-Indazole for Pharmaceutical Development

Executive Summary

5-Methyl-1H-indazole is a prominent heterocyclic scaffold in modern medicinal chemistry, serving as a crucial building block for therapeutic agents, particularly in oncology and neurology.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, which govern its behavior in both biological and pharmaceutical systems. A comprehensive understanding of its solubility and stability is paramount for successful formulation development, ensuring optimal bioavailability, shelf-life, and patient safety. This guide provides an in-depth analysis of the solubility and stability profile of this compound, offering field-proven experimental protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical characteristics, aqueous and organic solubility, and degradation pathways under various stress conditions, thereby establishing a foundational knowledge base for its effective application in pharmaceutical research.

The Role of this compound in Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, offers a stable and versatile framework for chemical modification. The addition of a methyl group at the 5-position influences the molecule's electronic and steric properties, enhancing its potential for specific molecular interactions. This substituent can modulate key pharmacological parameters such as metabolic stability, receptor binding affinity, and overall potency.[2] Consequently, this compound is a sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

However, the transition from a promising lead compound to a viable drug product is contingent upon its developability, a concept heavily reliant on solubility and stability. Poor solubility can lead to low and erratic absorption, diminishing therapeutic efficacy, while instability can result in the loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough characterization of these properties at the preformulation stage is a critical, non-negotiable step in the drug development pipeline.

Core Physicochemical Properties

The behavior of this compound in solution is dictated by its intrinsic physicochemical properties. These parameters provide the theoretical foundation for predicting its solubility and stability.

| Property | Value | Source(s) |

| CAS Number | 1776-37-0 | [1] |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Light pink to brown solid | [1] |

| pKa (predicted) | ~1.3 (conjugate acid), ~14.0 (indazole N-H) | [3][4] |

| Boiling Point | 165-190°C / 1.5 mm Hg | [5] |

| Storage Conditions | Sealed in dry, Room Temperature or 0-8°C | [1][5][6] |

Note: The pKa values are extrapolated from the parent compound, indazole. The electron-donating methyl group may slightly alter these values, but they serve as a reliable estimate for predicting pH-dependent solubility.

Solubility Profile: A Predictive and Practical Approach

Solubility is a critical determinant of a drug's bioavailability. The indazole nucleus is amphoteric, meaning it can act as both a weak base (protonation at N2) and a very weak acid (deprotonation at N1).[3][4] This characteristic implies that the aqueous solubility of this compound will be highly dependent on pH.

-

In acidic media (pH < pKa of conjugate acid): The molecule will be protonated, forming a more polar indazolium cation, which is expected to have significantly higher aqueous solubility.

-

In neutral and basic media (pH > pKa of conjugate acid): The molecule exists primarily as the neutral, less polar species, exhibiting lower aqueous solubility.

The compound's structure suggests good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which are commonly used in initial screening and as vehicles for in vitro assays.

Qualitative Solubility Summary

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-3) | High | Protonation of the pyrazole ring leads to the formation of a soluble salt. |

| Aqueous Buffers (pH 5-9) | Low to Moderate | The compound is primarily in its neutral, less soluble form. |

| Polar Aprotic Solvents (DMSO, DMF) | High | Strong dipole-dipole interactions facilitate dissolution. |

| Polar Protic Solvents (Methanol, Ethanol) | High | Hydrogen bonding and dipole-dipole interactions promote solubility. |

| Non-Polar Solvents (Toluene, Hexane) | Low | The polar indazole moiety limits solubility in non-polar media. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound. The causality behind this choice is its ability to ensure that a true equilibrium is reached, providing the most accurate and reproducible measure of a compound's intrinsic solubility.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent system at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, water, ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector or LC-MS system

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Expertise & Experience: This step is critical to prevent artificially high results from undissolved solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration.[7]

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Stability Profile: Uncovering Degradation Pathways

Assessing the chemical stability of an API is a regulatory requirement and is fundamental to developing a safe and effective drug product.[8] Forced degradation (or stress testing) studies are employed to intentionally degrade the API under conditions more severe than those used for accelerated stability testing.[9] The objectives are to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods capable of separating the intact API from its degradants.[9][10]

Based on the indazole structure and related compounds, this compound is susceptible to degradation via hydrolysis, oxidation, and photolysis.[11]

Experimental Protocol: Forced Degradation Study

This protocol is designed as a self-validating system, where control samples are used to ensure that any observed degradation is a direct result of the applied stress condition.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[12]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3-30% solution

-

High-purity water

-

Photostability chamber (ICH Q1B compliant)

-

Oven/climate chamber

-

HPLC or UPLC-MS system

Methodology:

For each condition, a control sample (drug solution in the same solvent, protected from the stress condition) must be run in parallel.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 24 hours).

-

If no degradation is observed, use 1 M HCl or increase the temperature/time.

-

Before analysis, cool the sample and neutralize with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate under the same conditions as the acid hydrolysis.

-

If no degradation is observed, use 1 M NaOH.

-

Before analysis, cool and neutralize with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature, protected from light, for 24 hours.

-

If no degradation is seen, a higher concentration of H₂O₂ (e.g., 30%) can be used. Trustworthiness: The choice of a peroxide-based oxidation is deliberate, as it mimics potential degradation from peroxide impurities in pharmaceutical excipients.[10]

-

-

Thermal Degradation (Thermolysis):

-

In Solution: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate in an oven at a high temperature (e.g., 70°C) for 48 hours, protected from light.

-

In Solid State: Place a known amount of solid this compound in an open dish in an oven under the same conditions.

-

-

Photolytic Degradation (Photostability):

-

Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[11]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Analysis of Stressed Samples:

-

All samples (stressed and control) should be diluted to the same final concentration.

-

Analyze using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.

-

The goal is to achieve 5-20% degradation of the parent compound.[9] This level is sufficient to produce and detect degradation products without being so excessive that it leads to complex secondary degradation, which would not be relevant to real-world storage.[8]

Visualization: Forced Degradation Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Wikipedia [en.wikipedia.org]

- 4. caribjscitech.com [caribjscitech.com]

- 5. This compound CAS#: 1776-37-0 [m.chemicalbook.com]

- 6. This compound-4-carboxylic acid | 1360927-57-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. biomedres.us [biomedres.us]

A Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-indazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the analytical techniques used to elucidate and confirm the structure of this important molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[2][4] The indazole nucleus is a privileged scaffold, appearing in a range of approved drugs and clinical candidates targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The substitution pattern on the indazole ring plays a crucial role in modulating the pharmacological properties of these molecules. This compound, in particular, serves as a versatile building block in the synthesis of more complex drug candidates.[1] Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the ultimate biological efficacy and safety of the final compound. Therefore, a robust and unambiguous spectroscopic characterization is a critical and non-negotiable aspect of its use in research and development.

Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each technique, it is essential to visualize the molecular structure of this compound and the numbering convention used for assigning spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electronic structure of the bicyclic aromatic system.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~12.5 | br s | - |

| H3 | ~8.0 | s | - |

| H7 | ~7.6 | d | ~8.4 |

| H4 | ~7.4 | s | - |

| H6 | ~7.0 | d | ~8.4 |

| 5-CH₃ | ~2.4 | s | - |

Interpretation and Rationale:

-

N1-H (~12.5 ppm, br s): The proton on the nitrogen atom is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, particularly in a solvent like DMSO-d₆. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

-

H3 (~8.0 ppm, s): This proton is on a carbon adjacent to two nitrogen atoms, leading to a downfield shift. It is expected to be a singlet as it has no adjacent protons to couple with.

-

H7 (~7.6 ppm, d, J ≈ 8.4 Hz): This aromatic proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the fused pyrazole ring.

-

H4 (~7.4 ppm, s): This proton is expected to appear as a singlet or a very narrowly split doublet (due to a small long-range coupling with H6, which may not be resolved). Its proximity to the electron-donating methyl group at C5 results in a slightly more upfield shift compared to H7.

-

H6 (~7.0 ppm, d, J ≈ 8.4 Hz): This proton is coupled to H7, giving rise to a doublet. It is expected to be the most upfield of the aromatic protons due to the ortho- and para-directing effects of the methyl group and the nitrogen atom at position 1, respectively.

-

5-CH₃ (~2.4 ppm, s): The methyl protons are in a shielded environment and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

B. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7a | ~140 |

| C3a | ~135 |

| C3 | ~133 |

| C5 | ~130 |

| C7 | ~120 |

| C6 | ~115 |

| C4 | ~109 |

| 5-CH₃ | ~21 |

Interpretation and Rationale:

-

Quaternary Carbons (C7a, C3a, C5): These carbons, which are not directly bonded to any protons, are expected to have relatively lower intensities. C7a and C3a are the bridgehead carbons, and their chemical shifts are influenced by the fusion of the two rings. C5, being attached to the methyl group, will also be in this region.

-

Aromatic CH Carbons (C3, C7, C6, C4): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the methyl group. C3 is deshielded due to its proximity to the two nitrogen atoms. C4 is expected to be the most shielded aromatic carbon due to the electronic effects of the adjacent methyl group and the nitrogen at position 1.

-

Aliphatic Carbon (5-CH₃): The methyl carbon is expected to appear in the typical aliphatic region, around 21 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for observing the N-H proton, or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-2 second relaxation delay.

-